molecular formula C12H12BrF3N2OS B153862 3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide CAS No. 130997-66-9

3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide

Cat. No. B153862
M. Wt: 369.2 g/mol
InChI Key: JYPIFLPNKOTUIN-UHFFFAOYSA-N
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Patent
US04980356

Procedure details

The procedure is as in Example 15, starting with 2-amino-6-trifluoromethoxybenzothiazole (9.4 g) and bromomethylcyclopropane (12.7 g) in 2-propanol (30 cc). The mixture is heated for 42 hours to boiling. After cooling of the reaction medium to a temperature in the region of 20° C., the precipitate is filtered off and recrystallized in a boiling mixture (30 cc) of ethyl acetate and methanol (80:20 by volume). 3-Cyclopropylmethyl-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide (1.2 g), m.p. 220° C., is obtained.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.[Br:16][CH2:17][CH:18]1[CH2:20][CH2:19]1>CC(O)C>[BrH:16].[CH:18]1([CH2:17][N:6]2[C:5]3[CH:7]=[CH:8][C:9]([O:11][C:12]([F:15])([F:13])[F:14])=[CH:10][C:4]=3[S:3][C:2]2=[NH:1])[CH2:20][CH2:19]1 |f:3.4|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
BrCC1CC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 42 hours
Duration
42 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized in a boiling mixture (30 cc) of ethyl acetate and methanol (80:20 by volume)

Outcomes

Product
Name
Type
product
Smiles
Br.C1(CC1)CN1C(SC2=C1C=CC(=C2)OC(F)(F)F)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 8.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.